Potency Differentiation from H-Leu-Arg-Pro-OH
H-Leu-Ala-Pro-OH exhibits an ACE inhibitory IC50 of 3.5 μM [1]. This potency is significantly lower than that of the related tripeptide H-Leu-Arg-Pro-OH, which has a reported IC50 of 0.27 μM under comparable assay conditions . This 13-fold difference in potency highlights the critical role of the central alanine versus arginine residue in determining binding affinity to the ACE active site.
13-fold less potent
Supports moderate-affinity ACE inhibitor role; prevents unintended potency mismatch in assays.
Standard colorimetric assay using synthetic substrate.
| Evidence Dimension | In vitro ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 3.5 μM |
| Comparator Or Baseline | H-Leu-Arg-Pro-OH: 0.27 μM |
| Quantified Difference | 13-fold less potent |
| Conditions | Standard in vitro ACE inhibition assay (colorimetric method using synthetic substrate) |
Why This Matters
Researchers seeking a moderate-affinity ACE inhibitor for mechanistic studies or as a control will find H-Leu-Ala-Pro-OH distinct from the high-potency H-Leu-Arg-Pro-OH, preventing unintended experimental outcomes due to potency mismatch.
- [1] GLPBIO. H-Leu-Ala-Pro-OH (CAS 132548-09-5) Product Datasheet. View Source
